molecular formula C16H16N2O6 B8198878 (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate

Cat. No.: B8198878
M. Wt: 332.31 g/mol
InChI Key: RXKQFDPEPKZKTM-LBPRGKRZSA-N
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Description

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes an azetidine ring and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the azetidine ring and the introduction of the benzyl and pyrrolidinone groups. Common reagents used in these reactions include benzyl bromide, azetidine-2-carboxylic acid, and 2,5-dioxopyrrolidin-1-yl acetate. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing groups on the molecule.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2,5-dioxopyrrolidin-1-yl acetate: Similar in structure but lacks the azetidine ring.

    Azetidine-2-carboxylic acid: Contains the azetidine ring but lacks the benzyl and pyrrolidinone groups.

    2,5-Dioxopyrrolidin-1-yl acetate: Contains the pyrrolidinone moiety but lacks the azetidine ring and benzyl group.

Uniqueness

(S)-1-Benzyl 2-(2,5-dioxopyrrolidin-1-yl) azetidine-1,2-dicarboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-O-benzyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2S)-azetidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-13-6-7-14(20)18(13)24-15(21)12-8-9-17(12)16(22)23-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKQFDPEPKZKTM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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